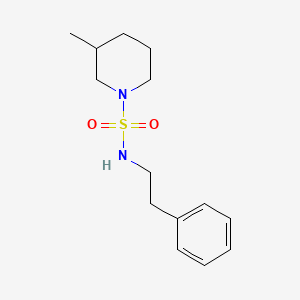
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane, also known as DMSO2-DMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is a sulfone derivative of cyclohexane, which is formed by the reaction of dimethyl sulfone and 2,3-dimethylcyclohexanone.
Mécanisme D'action
The mechanism of action of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a crucial role in the development of various inflammatory diseases. By inhibiting the production of prostaglandins, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane exhibits potent anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been found to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been found to exhibit low toxicity and good pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is its potent anti-inflammatory and analgesic properties. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane exhibits low toxicity and good pharmacokinetic properties.
However, one of the major limitations of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is its limited solubility in water, which makes it difficult to use in aqueous solutions. In addition, the synthesis of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is a complex process, which requires the use of an acid catalyst.
Orientations Futures
There are several future directions for the research on 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane. One of the potential applications of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is in the development of new anti-inflammatory and analgesic drugs. In addition, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane could be used as a solvent for the synthesis of new metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
Conclusion:
In conclusion, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent anti-inflammatory and analgesic properties and has been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, its limited solubility in water and the complex synthesis process are some of the major limitations of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane. Nonetheless, there are several future directions for the research on 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane, which could lead to the development of new drugs and materials with potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane involves the reaction of dimethyl sulfone and 2,3-dimethylcyclohexanone, which is catalyzed by an acid catalyst. The reaction occurs at a temperature range of 80-100°C for 2-3 hours. The yield of 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane is approximately 70-80% in this method.
Applications De Recherche Scientifique
1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been found to exhibit potent anti-inflammatory and analgesic properties. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In material science, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been used as a solvent for the synthesis of various metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
In organic synthesis, 1-(Dimethylsulfamoylamino)-2,3-dimethylcyclohexane has been used as a reagent for the synthesis of various organic compounds such as amides, esters, and ketones.
Propriétés
IUPAC Name |
1-(dimethylsulfamoylamino)-2,3-dimethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S/c1-8-6-5-7-10(9(8)2)11-15(13,14)12(3)4/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGMGKPNAPUWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

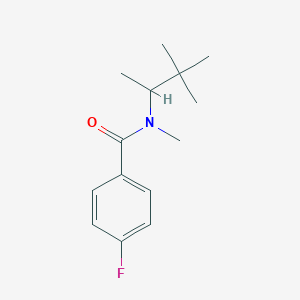
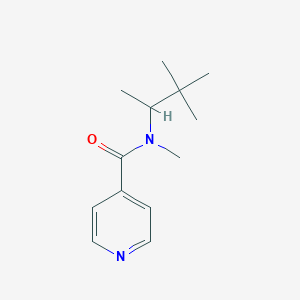

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)
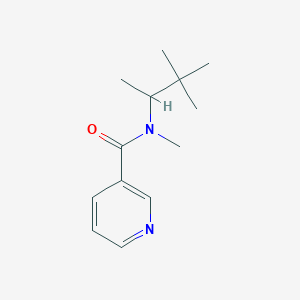
![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
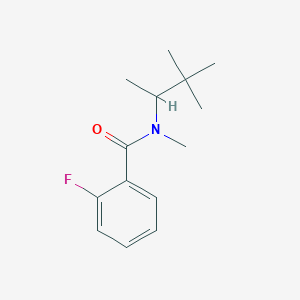

![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
